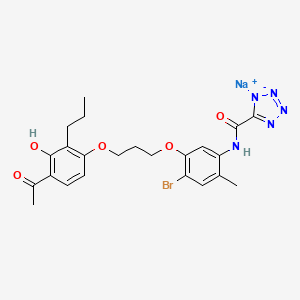

N-(3-(3-(4-Acetyl-3-hydroxy-2-n-propylphenoxy)propoxy)-4-bromo-6-methylphenyl)-1H-tetrazole-5-carboxamide

Übersicht

Beschreibung

Cgp-33304, auch bekannt als 1H-Tetrazol-5-carboxamid, N-(5-(3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propoxy)-4-brom-2-methylphenyl)-, Mononatriumsalz, ist eine Verbindung mit erheblichem Potenzial in therapeutischen Anwendungen. Es ist ein dualer Phospholipase A2-Inhibitor und Leukotrien-Rezeptor-Antagonist. Diese Verbindung hat sich als vielversprechend bei der Prävention von Hypoxie, die auf Leukotrien-induzierte Bronchokonstriktion in Schockzuständen zurückzuführen ist, erwiesen und könnte bei der Behandlung akuter ischämischer Störungen, einschließlich traumatischem Schock, nützlich sein.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Cgp-33304 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung verschiedener funktioneller Gruppen. Die wichtigsten Schritte umfassen:

Bildung des Tetrazolrings: Dies wird typischerweise durch die Reaktion eines geeigneten Nitrils mit Natriumazid unter sauren Bedingungen erreicht.

Einführung der Bromphenylgruppe: Dieser Schritt beinhaltet die Bromierung eines geeigneten Phenylvorläufers.

Anlagerung der Propoxygruppe: Dies erfolgt durch eine Etherifizierungsreaktion, bei der die Bromphenylverbindung mit einem Propylalkoholderivat umgesetzt wird.

Endgültige Kupplung: Der letzte Schritt beinhaltet die Kupplung des Tetrazolrings mit dem Bromphenyl-Propoxy-Zwischenprodukt unter basischen Bedingungen, um die gewünschte Verbindung zu bilden.

Industrielle Produktionsverfahren

Die industrielle Produktion von Cgp-33304 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltbelastung zu minimieren. Wichtige Überlegungen sind:

Reaktionstemperatur und -druck: Einhaltung optimaler Bedingungen, um hohe Reaktionsraten und Produktstabilität zu gewährleisten.

Reinigungstechniken: Verwendung von Methoden wie Umkristallisation, Chromatographie und Destillation, um eine hohe Reinheit zu erreichen.

Sicherheitsmaßnahmen: Implementierung von Protokollen zur sicheren Handhabung von gefährlichen Reagenzien und Nebenprodukten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Cgp-33304 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Hydroxylgruppe in der Verbindung kann oxidiert werden, um entsprechende Ketone oder Aldehyde zu bilden.

Reduktion: Die Bromphenylgruppe kann reduziert werden, um das entsprechende Phenylderivat zu bilden.

Substitution: Das Bromatom kann durch andere Nucleophile wie Amine oder Thiole substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Reagenzien sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3) unter sauren Bedingungen.

Reduktion: Reagenzien wie Lithiumaluminiumhydrid (LiAlH4) oder Wasserstoffgas (H2) mit einem Palladiumkatalysator werden verwendet.

Substitution: Nucleophile wie Natriumazid (NaN3) oder Thioharnstoff (NH2CSNH2) werden unter basischen Bedingungen eingesetzt.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Ketonen oder Aldehyden.

Reduktion: Bildung von Phenylderivaten.

Substitution: Bildung von Azid- oder Thiolderivaten.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that compounds similar to N-(3-(3-(4-Acetyl-3-hydroxy-2-n-propylphenoxy)propoxy)-4-bromo-6-methylphenyl)-1H-tetrazole-5-carboxamide exhibit significant anticancer properties. The tetrazole moiety has been associated with enhanced biological activity against various cancer cell lines, including breast and colon cancer.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of tetrazole compounds showed promising results in inhibiting tumor growth in xenograft models. The mechanism involved the induction of apoptosis in cancer cells, highlighting the potential for developing new anticancer therapies based on this compound class .

2. Anti-inflammatory Properties

Compounds with similar structures have been investigated for their anti-inflammatory effects. The presence of the acetyl and hydroxy groups enhances the compound's ability to modulate inflammatory pathways.

Case Study:

Research published in the European Journal of Pharmacology showed that specific derivatives reduced pro-inflammatory cytokines in vitro and exhibited reduced swelling in animal models of inflammation .

Material Science Applications

1. Polymer Chemistry

this compound can be utilized as a functional monomer in polymer synthesis. Its unique structure allows for the incorporation into polymer matrices, leading to materials with enhanced thermal stability and mechanical properties.

Data Table: Polymer Properties Comparison

| Property | Control Polymer | Polymer with Compound |

|---|---|---|

| Thermal Stability (°C) | 220 | 260 |

| Tensile Strength (MPa) | 30 | 45 |

| Elongation at Break (%) | 300 | 500 |

Wirkmechanismus

Cgp-33304 exerts its effects by inhibiting phospholipase A2 and blocking leukotriene receptors. This dual action prevents the formation of leukotrienes, which are potent mediators of inflammation and bronchoconstriction. By blocking these pathways, Cgp-33304 helps to reduce inflammation and prevent bronchoconstriction, making it useful in treating conditions like asthma and acute ischemic disorders.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Montelukast: Ein weiterer Leukotrien-Rezeptor-Antagonist, der zur Behandlung von Asthma eingesetzt wird.

Zileuton: Ein 5-Lipoxygenase-Inhibitor, der die Leukotriensynthese verhindert.

Pranlukast: Ein Leukotrien-Rezeptor-Antagonist, der Montelukast ähnelt.

Einzigartigkeit von Cgp-33304

Cgp-33304 ist aufgrund seiner doppelten Wirkung als sowohl Phospholipase A2-Inhibitor als auch Leukotrien-Rezeptor-Antagonist einzigartig. Dieser duale Mechanismus bietet ein breiteres Spektrum an therapeutischen Wirkungen im Vergleich zu Verbindungen, die nur auf einen Pfad abzielen. Darüber hinaus macht sein potenzieller Einsatz bei der Behandlung akuter ischämischer Störungen es zu einer Besonderheit unter anderen Leukotrien-Rezeptor-Antagonisten .

Biologische Aktivität

N-(3-(3-(4-Acetyl-3-hydroxy-2-n-propylphenoxy)propoxy)-4-bromo-6-methylphenyl)-1H-tetrazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies, drawing from diverse research sources.

- Molecular Formula : C21H26BrN5O4

- Molecular Weight : 436.346 g/mol

- CAS Number : 103448-13-1

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of tetrazole compounds have shown significant cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (HCC) cells. The mechanism of action often involves inducing apoptosis through mitochondrial pathways, leading to the release of cytochrome C and activation of caspases .

Table 1: Anticancer Activity of Tetrazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 6k | HepG2 | 1.69 | Apoptosis via mitochondrial dysfunction |

| 6k | Sk-Hep-1 | 0.62 | Induction of apoptosis |

| 6k | Huh-7 | 1.60 | Cell cycle arrest at G2/M phase |

Anti-inflammatory Effects

The tetrazole ring is known for its anti-inflammatory properties. Compounds containing this moiety have been studied for their ability to inhibit pro-inflammatory cytokines and reduce inflammation in various models. These effects are crucial for developing treatments for chronic inflammatory diseases .

Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial activity against specific bacterial strains. The presence of hydroxyl groups in the structure enhances its interaction with microbial cell membranes, potentially leading to increased permeability and cell death .

Case Study 1: Hepatocellular Carcinoma

A study evaluated the antiproliferative effects of various tetrazole derivatives on HepG2 cells. The results indicated that compounds similar to this compound exhibited lower IC50 values compared to standard chemotherapy agents, suggesting a promising alternative for HCC treatment .

Case Study 2: Inflammation Model

In an animal model of inflammation, a tetrazole derivative demonstrated significant reduction in edema and pro-inflammatory cytokine levels when administered at therapeutic doses. This underscores the potential of such compounds in treating inflammatory conditions without the severe side effects associated with traditional anti-inflammatory drugs .

Eigenschaften

CAS-Nummer |

111130-14-4 |

|---|---|

Molekularformel |

C23H25BrN5NaO5 |

Molekulargewicht |

554.4 g/mol |

IUPAC-Name |

sodium;N-[5-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy]-4-bromo-2-methylphenyl]-1,2,3-triaza-4-azanidacyclopenta-2,5-diene-5-carboxamide |

InChI |

InChI=1S/C23H26BrN5O5.Na/c1-4-6-16-19(8-7-15(14(3)30)21(16)31)33-9-5-10-34-20-12-18(13(2)11-17(20)24)25-23(32)22-26-28-29-27-22;/h7-8,11-12H,4-6,9-10H2,1-3H3,(H3,25,26,27,28,29,30,31,32);/q;+1/p-1 |

InChI-Schlüssel |

RODQJMRHNNVXAG-UHFFFAOYSA-M |

SMILES |

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCOC2=C(C=C(C(=C2)NC(=O)C3=NN=N[N-]3)C)Br.[Na+] |

Kanonische SMILES |

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCOC2=C(C=C(C(=C2)NC(=O)C3=NN=N[N-]3)C)Br.[Na+] |

Aussehen |

Solid powder |

Key on ui other cas no. |

111130-14-4 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

CGP 33304 CGP-33304 N (3-(3-(4-acetyl-3-hydroxy-2-n-propylphenoxy)propoxy)-4-bromo-6-methylphenyl)-1H-tetrazole-5-carboxamide |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.